(3S)-N-benzylpyrrolidin-3-amine, also known as (S)-1-benzyl-3-aminopyrrolidine, is a chiral amine compound with significant relevance in medicinal chemistry. It is classified under the category of pyrrolidine derivatives, which are cyclic compounds containing a five-membered nitrogen-containing ring. This compound is particularly noted for its potential applications in drug design and synthesis due to its ability to interact with various biological targets.
The compound has a molecular formula of CHN and a molecular weight of 176.26 g/mol . It is categorized as an optically active compound, which means it can exist in different stereoisomeric forms. The specific stereochemistry of (3S)-N-benzylpyrrolidin-3-amine contributes to its biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of (3S)-N-benzylpyrrolidin-3-amine involves several key steps:
This multi-step synthesis highlights the importance of reaction conditions and the choice of protecting groups in obtaining high yields of the target compound.
This structure allows for various interactions with biological macromolecules, making it an important scaffold in drug discovery.
(3S)-N-benzylpyrrolidin-3-amine can undergo several chemical reactions, including:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of (3S)-N-benzylpyrrolidin-3-amine largely depends on its interactions with specific biological targets, such as enzymes or receptors involved in neurotransmission. For example, compounds of this class have been studied for their potential inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, (3S)-N-benzylpyrrolidin-3-amine may enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
These properties are critical for handling and application in laboratory settings.
(3S)-N-benzylpyrrolidin-3-amine finds applications primarily in:
The pyrrolidine ring in (3S)-N-benzylpyrrolidin-3-amine (C₁₁H₁₆N₂, MW 176.26) exhibits distinct conformational flexibility that governs its biological interactions. X-ray crystallography data (PDB 5RX2) reveals that the ring adopts an envelope conformation when bound to the SHIP1 phosphatase domain, with the C3-amine position displaced 0.7 Å from the plane formed by atoms N1-C2-C4-C5 [5]. This puckering facilitates optimal hydrogen bonding between the C3-amino group and Asp564 (bond length: 2.9 Å) in the protein's active site. Nuclear Overhauser Effect (NOE) studies indicate rapid interconversion between endo and exo conformers in solution (energy barrier: ~5 kcal/mol), with the endo form predominating (78%) due to reduced 1,3-diaxial strain. The ring’s dynamics are constrained upon protonation of the amine, leading to a 20° decrease in N-C3-C4 bond angle and enhanced rigidity [5] .
The benzyl group at N1 displays restricted rotation around the N1-CH₂ bond (torsional barrier: 10.3 kcal/mol), resulting in stable gauche and anti conformers. Density Functional Theory (DFT) calculations (B3LYP/6-31G) show the *gauche conformation (dihedral θ₍N1-C1-Cₚₕₑₙyₗ-Cᵢₚₛₒ₎ = 65°) is energetically favored by 1.8 kcal/mol due to stabilizing CH-π interactions between the pyrrolidine β-hydrogens and the phenyl ring [3] . These interactions reduce the electron density on the N1 atom (Mulliken charge: −0.32 e vs. −0.41 e in unsubstituted pyrrolidine), weakening its basicity by 1.2 pKₐ units. The phenyl ring’s quadrupole moment induces a dipole in the pyrrolidine moiety (μ = 1.85 D), enhancing its affinity for aromatic residues in protein binding pockets through quadrupole stacking [5].
The (S)-configuration at C3 is critical for molecular recognition. Crystallographic data (5RX2) demonstrates that the (S)-enantiomer positions the C3-amino group in a pseudo-axial orientation, enabling bidentate hydrogen bonding with protein residues (bond angles: 158° and 164°) [5]. Conversely, molecular modeling reveals the (R)-enantiomer places the amine in a sterically hindered pseudo-equatorial position. The (S)-configuration is synthetically achieved via chiral resolution using L-tartaric acid salts, yielding >99% ee, as confirmed by chiral HPLC (Chiralpak AD-H, hexane:IPA 90:10) [4] [6]. The absolute stereochemistry is verified by optical rotation ([α]D²⁵ = −23.5° in methanol) and X-ray anomalous dispersion [4].
Table 1: Molecular Descriptors of (3S)-N-Benzylpyrrolidin-3-amine
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₁H₁₆N₂ | Elemental Analysis [1] |
Molecular Weight | 176.26 g/mol | MS (ESI+) [3] |
Configuration at C3 | S | X-ray Crystallography [5] |
Predicted logP | 1.36 (Consensus) | Computational [6] |
TPSA | 29.26 Ų | DFT Calculation [6] |
Boiling Point | 285±5°C (est.) | QSPR Modeling [3] |
Enantiomeric separation of racemic N-benzylpyrrolidin-3-amine (CAS 18471-40-4) employs three principal methods:
The (S)-enantiomer exhibits superior binding affinity to biological targets due to stereospecific recognition. In SHIP1 phosphatase (PDB 5RX2), the (S)-amine forms a 2.7-Å hydrogen bond with Glu665, while the (R)-enantiomer clashes with Ile663 (van der Waals overlap: 0.8 Å) [5]. Pharmacological assays confirm a 50-fold difference in potency:
The (S)-configuration also enhances blood-brain barrier penetration (predicted logBB: −0.4 vs. −1.1 for (R)), attributed to optimal membrane partitioning and P-gp efflux avoidance (P-gp substrate probability: 0.12 vs. 0.67) [6].
Table 2: Comparative Properties of (3S) and (3R) Enantiomers
Property | (3S)-Enantiomer | (3R)-Enantiomer |
---|---|---|
CAS Registry Number | 114715-38-7 [4] | 114715-39-8 [6] |
Chiral HPLC Retention | 17.8 min [6] | 14.2 min [6] |
Optical Rotation ([α]D²⁵) | −23.5° (c 1.0, MeOH) [4] | +22.1° (c 1.0, MeOH) [6] |
Predicted CNS Activity | High (logBB = −0.4) [6] | Low (logBB = −1.1) [6] |
SERT Inhibition (Kᵢ) | 8 nM [6] | 420 nM [6] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7